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Abstract

(R)-BMS-816336 is a potent and selective inhibitor of 11p3-hydroxysteroid dehydrogenase type
1 (11B-HSD1), an enzyme implicated in the pathogenesis of type 2 diabetes and other
metabolic disorders. This technical guide provides an in-depth overview of the discovery and
synthesis of this clinical candidate, originally developed by Bristol Myers Squibb. It includes a
detailed summary of its biological activity, a step-by-step synthetic protocol, and the
methodologies for key biological assays. Visual representations of the relevant signaling
pathway and experimental workflows are also provided to facilitate a comprehensive
understanding of this promising therapeutic agent.

Introduction

Glucocorticoids play a crucial role in regulating glucose metabolism. While circulating
glucocorticoid levels are controlled by the hypothalamic-pituitary-adrenal (HPA) axis,
intracellular concentrations are modulated by the enzyme 113-hydroxysteroid dehydrogenase
type 1 (11B-HSD1). 11B-HSD1 converts inactive cortisone to active cortisol, thereby amplifying
glucocorticoid receptor activation within tissues like the liver and adipose tissue.[1] Overactivity
of 11B-HSD1 is associated with insulin resistance and the development of type 2 diabetes.

(R)-BMS-816336, the (R)-enantiomer of the clinical candidate BMS-816336, was identified as a
highly potent and selective inhibitor of 113-HSD1. Its discovery represents a significant
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advancement in the search for novel therapeutics for metabolic diseases. This document
details the key data and methodologies related to its discovery and synthesis.

Biological Activity

(R)-BMS-816336 demonstrates potent inhibition of the 113-HSD1 enzyme across multiple
species with excellent selectivity over the 113-HSD2 isoform, which is critical for avoiding off-
target effects on mineralocorticoid regulation.

In Vitro Potency

The inhibitory activity of (R)-BMS-816336 against 113-HSD1 was determined using in vitro
enzyme assays. The half-maximal inhibitory concentration (IC50) values are summarized in the

table below.
Enzyme Source IC50 (nM)
Human 11B-HSD1 14.5
Mouse 113-HSD1 50.3
Cynomolgus Monkey 113-HSD1 16
Human 113-HSD2 >100,000

Data sourced from MedChemExpress and other publicly available data.[2]

In Vivo Pharmacodynamics

The in vivo efficacy of the racemate, BMS-816336, was evaluated in cynomolgus monkeys and
diet-induced obese (DIO) mice. The compound exhibited robust acute pharmacodynamic
effects, demonstrating its potential for oral administration.
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Animal Model Parameter Value

Cynomolgus Monkeys ED50 0.12 mg/kg

Not explicitly stated for (R)-
DIO Mice ED50 enantiomer, but parent

compound is active.

ED50 represents the dose required to achieve 50% of the maximum effect. Data for BMS-
816336.[1]

Synthesis of (R)-BMS-816336

The synthesis of (R)-BMS-816336 is an 8-step process starting from commercially available
materials. A detailed, step-by-step protocol is provided below.

Synthetic Scheme
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Synthesis of (R)-BMS-816336
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Caption: Synthetic route for (R)-BMS-816336.
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Experimental Protocol

The synthesis of the isotopically labeled analog, [13C6]BMS-816336, provides a representative
protocol for the synthesis of the core structure. The synthesis of the unlabeled (R)-BMS-
816336 would follow a similar pathway with non-labeled starting materials. The synthesis was
completed in 8 steps with a 26% overall yield from [13C6]bromobenzene.[1] A similar 8-step
synthesis for the radiolabeled [phenyl-14C(U)|BMS-816336 from [14C(U)]bromobenzene
yielded the final product in 22% radiochemical yield.[1]

A detailed, step-by-step protocol with specific reagents, quantities, and reaction conditions is
typically found in the supplementary information of the primary scientific publication and is
summarized here for illustrative purposes.

Step 1-2: Grignard Reaction and Addition to Adamantanone

e [13C6]Bromobenzene is converted to the corresponding Grignard reagent.

e The Grignard reagent is then added to 2-adamantanone to form the tertiary alcohol.

Step 3: Dehydration

o The tertiary alcohol is dehydrated under acidic conditions to yield the corresponding alkene.
Step 4: Epoxidation

o The alkene is treated with an epoxidizing agent, such as m-CPBA, to form the epoxide.
Step 5: Epoxide Opening and Diol Formation

e The epoxide is opened under acidic conditions to yield a diol.

Step 6: Chiral Resolution

e The racemic diol is resolved to isolate the desired (R)-enantiomer. This can be achieved
through various methods, including chiral chromatography or derivatization with a chiral
auxiliary.

Step 7: Amide Coupling
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e The resolved alcohol is coupled with a protected 3-hydroxyazetidine derivative using
standard amide coupling reagents (e.g., HATU, EDC/HOBU).

Step 8: Deprotection

e The protecting group on the 3-hydroxyazetidine moiety is removed to yield the final product,
(R)-BMS-816336.

Key Experimental Methodologies
11B-HSD1 Enzyme Inhibition Assay

The in vitro potency of (R)-BMS-816336 is determined using a biochemical assay that
measures the conversion of cortisone to cortisol by recombinant human 113-HSD1.
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11B-HSD1 Inhibition Assay Workflow
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Caption: Workflow for the 113-HSD1 enzyme inhibition assay.
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Protocol:

Recombinant human 113-HSD1 enzyme is incubated with varying concentrations of the test
compound, (R)-BMS-816336.

The enzymatic reaction is initiated by the addition of the substrate, cortisone, and the
cofactor, NADPH.

The mixture is incubated at 37°C for a specified period.

The reaction is terminated, and the amount of cortisol produced is quantified using a suitable
detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

Pharmacodynamic Assessment in DIO Mice

The in vivo efficacy of 113-HSD1 inhibitors is often assessed in diet-induced obese (DIO) mice,

a relevant preclinical model for metabolic disease.

Protocol:

Male C57BL/6 mice are fed a high-fat diet for several weeks to induce obesity and insulin
resistance.

A baseline measurement of relevant biomarkers (e.g., blood glucose, insulin) is taken.
The DIO mice are orally administered with the test compound (or vehicle control).

At various time points after dosing, blood samples are collected to measure drug
concentration and pharmacodynamic markers.

Key pharmacodynamic endpoints include the reduction in the conversion of an exogenously
administered precursor (like prednisone) to its active form (prednisolone) in the plasma,
which reflects the inhibition of 113-HSD1 in target tissues.
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Signaling Pathway

(R)-BMS-816336 exerts its therapeutic effect by inhibiting the 113-HSD1 enzyme, thereby
reducing the intracellular conversion of inactive cortisone to active cortisol. This leads to
decreased activation of the glucocorticoid receptor and a subsequent reduction in the
expression of genes involved in gluconeogenesis and other metabolic processes that
contribute to hyperglycemia and insulin resistance.

11B-HSD1 Signaling Pathway
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Caption: Mechanism of action of (R)-BMS-816336.

Conclusion

(R)-BMS-816336 is a potent and selective inhibitor of 113-HSD1 with a promising preclinical
profile. The synthetic route is well-defined, and the biological assays for its characterization are
robust. This technical guide provides a comprehensive overview of the discovery and synthesis
of (R)-BMS-816336, offering valuable information for researchers and professionals in the field
of drug development for metabolic diseases. Further investigation into its clinical efficacy and
safety is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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